3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with bromine and difluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of difluoroethyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-azido-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-methanol.
Scientific Research Applications
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-amine
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and potential for forming various derivatives. This sets it apart from similar compounds that may contain amine, sulfonyl chloride, or sulfonamide groups, offering different reactivity and applications.
Properties
Molecular Formula |
C6H5BrF2N2O2 |
---|---|
Molecular Weight |
255.02 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5BrF2N2O2/c7-5-3(6(12)13)1-11(10-5)2-4(8)9/h1,4H,2H2,(H,12,13) |
InChI Key |
XFIBCUUUDBATGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)C(=O)O |
Origin of Product |
United States |
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